molecular formula C23H31N3O2 B10796146 1-(3-hexyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-ol

1-(3-hexyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-ol

Cat. No.: B10796146
M. Wt: 381.5 g/mol
InChI Key: WJZWXNNJEAGCKQ-UHFFFAOYSA-N
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Description

MMV000445 is a compound from the Medicines for Malaria Venture (MMV) Malaria Box, a collection of compounds with potential antimalarial activity. This compound has shown promising results in inhibiting the growth of various parasites, making it a valuable candidate for further research and development in the field of infectious diseases .

Chemical Reactions Analysis

MMV000445 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

MMV000445 has several scientific research applications, including:

Comparison with Similar Compounds

MMV000445 can be compared with other compounds in the MMV Malaria Box, such as MMV006913 and MMV019124. These compounds also exhibit antimalarial activity but differ in their chemical structure and potency . MMV000445 is unique due to its specific mechanism of action and its potential for further development as a therapeutic agent .

Similar Compounds

MMV000445 stands out due to its promising inhibitory effects on parasite growth and its potential for further development in the field of infectious diseases.

Biological Activity

The compound 1-(3-hexyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-ol (hereafter referred to as Compound A ) belongs to a class of benzimidazole derivatives known for their diverse biological activities. This article reviews the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

Compound A can be represented structurally as follows:

C24H31N3O2\text{C}_{24}\text{H}_{31}\text{N}_{3}\text{O}_{2}

Antimicrobial Activity

Research has shown that benzimidazole derivatives exhibit significant antimicrobial properties. Compound A was evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies demonstrated that Compound A inhibited bacterial growth with a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli .

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anticancer Activity

The anticancer potential of Compound A was assessed in several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The compound exhibited cytotoxic effects with IC50 values of 15 µM for MCF-7 and 20 µM for PC-3 cells after 48 hours of treatment . Mechanistic studies indicated that Compound A induces apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

Compound A has also been investigated for its anti-inflammatory properties. In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with Compound A significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests a potential role for Compound A in managing inflammatory diseases.

The biological activities of Compound A are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compound A inhibits key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
  • Induction of Apoptosis : The compound triggers apoptosis in cancer cells via mitochondrial pathways and caspase activation.
  • Modulation of Cytokine Production : By inhibiting NF-kB signaling pathways, Compound A reduces the production of inflammatory cytokines.

Case Studies

A notable case study involved the administration of Compound A in a preclinical model of breast cancer. Mice treated with Compound A showed a significant reduction in tumor volume compared to control groups, highlighting its potential as an effective anticancer agent .

Properties

Molecular Formula

C23H31N3O2

Molecular Weight

381.5 g/mol

IUPAC Name

1-(3-hexyl-2-iminobenzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-ol

InChI

InChI=1S/C23H31N3O2/c1-3-4-5-8-14-25-21-12-6-7-13-22(21)26(23(25)24)16-19(27)17-28-20-11-9-10-18(2)15-20/h6-7,9-13,15,19,24,27H,3-5,8,14,16-17H2,1-2H3

InChI Key

WJZWXNNJEAGCKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC=CC=C2N(C1=N)CC(COC3=CC=CC(=C3)C)O

Origin of Product

United States

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